molecular formula C21H25N3O2S2 B2436041 N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 877653-78-6

N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2436041
CAS No.: 877653-78-6
M. Wt: 415.57
InChI Key: QJDFXCUITHQZTC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines cyclopentyl, dimethylphenyl, and thienopyrimidinyl groups

Properties

IUPAC Name

N-cyclopentyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-13-9-14(2)11-16(10-13)24-20(26)19-17(7-8-27-19)23-21(24)28-12-18(25)22-15-5-3-4-6-15/h9-11,15H,3-8,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDFXCUITHQZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidinyl core, followed by the introduction of the dimethylphenyl group and the cyclopentyl group. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thienopyrimidinyl derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thienopyrimidinyl core can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways related to oxidative stress or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-3,4,5-trimethoxybenzamide: This compound shares the cyclopentyl group but has a different aromatic core.

    2-cyclopentyl-N-(3,5-dimethylphenyl)acetamide: This compound is structurally similar but lacks the thienopyrimidinyl group.

Uniqueness

N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the thienopyrimidinyl core, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets and its therapeutic implications.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclopentyl-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide. Its molecular formula is C21H23N3O2S2C_{21}H_{23}N_{3}O_{2}S_{2} with a molecular weight of approximately 413.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Property Value
Molecular FormulaC21H23N3O2S2
Molecular Weight413.6 g/mol
Purity≥ 95%
CAS Number1260920-34-0

Anticancer Activity

Recent studies have identified the compound as a potential anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, it has shown effectiveness against acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) at concentrations of approximately 0.3 µM and 1.2 µM, respectively .

The biological activity of this compound appears to be linked to its ability to inhibit specific kinases involved in cancer cell signaling pathways. The compound may modulate the MEK/ERK signaling pathway, which is often constitutively active in various cancers. This inhibition leads to a decrease in cell proliferation and induces apoptosis in cancer cells .

Interaction Studies

Interaction studies utilizing molecular docking techniques have revealed that the compound binds effectively to target enzymes and receptors. This binding can alter cellular signaling pathways, contributing to its anticancer effects. The compound's unique structure enhances its specificity in targeting biological pathways compared to other similar compounds lacking these features.

Case Studies

  • Study on MV4-11 and MOLM13 Cells :
    • Objective : To evaluate the growth inhibition of leukemia cells.
    • Findings : The compound inhibited cell growth significantly at low concentrations (GI50 values of 0.3 µM for MV4-11 and 1.2 µM for MOLM13), indicating potent anticancer properties.
  • In Vivo Efficacy :
    • Objective : To assess the efficacy of the compound in animal models.
    • Findings : Preliminary results suggest that oral administration of the compound leads to dose-dependent inhibition of tumor growth in xenograft models derived from BRAF mutant lines.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing N-cyclopentyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and how are they addressed?

  • Answer : The synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidinone core, sulfanyl group introduction, and final N-cyclopentyl acetamide coupling. Key challenges include:

  • Low yields in cyclization steps due to steric hindrance from the 3,5-dimethylphenyl group. Optimization involves using anhydrous DMF as a solvent and elevated temperatures (80–100°C) to improve ring closure efficiency .
  • Purification difficulties caused by by-products. Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization in ethanol are recommended for ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Answer : A combination of techniques is required:

  • 1H/13C NMR : Confirms regiochemistry of the thienopyrimidine ring and substituent positions. For example, the 4-oxo group appears as a singlet at δ ~10.5 ppm in DMSO-d6 .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ~480–500 m/z range) and detects impurities .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

  • Answer : Comparative SAR studies of analogs reveal:

  • 3,5-Dimethylphenyl vs. 4-chlorophenyl : The dimethyl groups enhance lipophilicity, improving membrane permeability but reducing solubility. Chlorine substituents increase electrophilicity, potentially boosting target binding .
  • Cyclopentyl vs. cyclohexyl acetamide : Cyclopentyl derivatives show higher conformational rigidity, which may enhance selectivity for kinases or proteases .
  • Methodology : Use in vitro assays (e.g., enzyme inhibition IC50) paired with molecular docking to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in reported biological activity data for thienopyrimidine analogs?

  • Answer : Discrepancies arise from variations in assay conditions or impurity levels. Solutions include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies) .
  • Purity validation : HPLC with UV detection (λ = 254 nm) ensures >98% purity before biological testing .
  • Dose-response curves : Repeat experiments across 3–5 logarithmic concentrations to confirm EC50/IC50 reproducibility .

Q. How can crystallographic data improve understanding of this compound’s interaction with biological targets?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

  • Hydrogen bonding : The 4-oxo group often forms H-bonds with catalytic residues (e.g., in kinase ATP-binding pockets) .
  • Sulfanyl group orientation : Conformational flexibility affects binding to cysteine-rich domains (e.g., in thioredoxin reductase) .
  • Methodology : Co-crystallize the compound with purified target proteins (e.g., using hanging-drop vapor diffusion) and resolve structures at ≤2.0 Å resolution .

Methodological Guidance Table

Research Objective Recommended Techniques Key Parameters References
Synthesis optimizationColumn chromatography, reflux under anhydrous conditionsSolvent polarity index, reaction time (4–8 hr), yield (60–75%)
Purity validationHPLC (C18 column), LC-MSRetention time (8–10 min), [M+H]+ accuracy (±0.5 Da)
Biological activity screeningKinase inhibition assays, apoptosis (Annexin V/PI staining)IC50 (nM range), Z’-factor (>0.5 for HTS reliability)
Structural analysisSCXRD, molecular docking (AutoDock Vina)R-factor (<0.05), binding energy (ΔG ≤ -8 kcal/mol)

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